molecular formula C10H12N4O2 B2934152 Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2060594-38-7

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B2934152
CAS No.: 2060594-38-7
M. Wt: 220.232
InChI Key: LNDPCMNERGIYMX-UHFFFAOYSA-N
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Description

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H12N4O2 It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPCMNERGIYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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